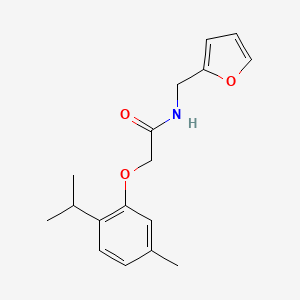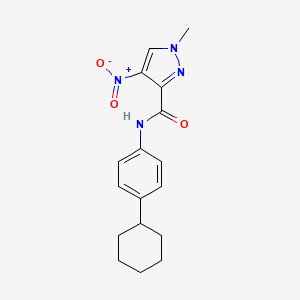![molecular formula C22H26N4O3 B5602444 N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)
N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide is a compound related to the benzimidazole class of compounds. Benzimidazoles are known for their varied biological activities and have been studied for their potential in medicinal chemistry.
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves the reaction of alcohols or amines with acid chloride derivatives at room temperature or reflux temperature. For instance, the synthesis of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, which are structurally similar, is achieved through such methods (Ram et al., 1992).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to an imidazole ring. Specific substituents on this core structure define its chemical behavior and interaction. For example, in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, the structure is confirmed using spectroscopic data (Mohamed, 2021).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, such as transesterification, amide formation, and cyclization. These reactions are influenced by the nature of substituents and reaction conditions. The formation of benzamide-based 5-aminopyrazoles demonstrates the versatility in the chemical reactions of benzimidazole derivatives (Hebishy et al., 2020).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis and Antineoplastic Activity : A study by Ram et al. (1992) discussed the synthesis of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, which demonstrated significant growth inhibition in L1210 cells, suggesting potential antineoplastic activity. This could imply similar research applications for the compound (Ram et al., 1992).
- Anti-Influenza Virus Activity : Hebishy et al. (2020) reported the synthesis of benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity. This suggests potential virology research applications for similar benzamide derivatives (Hebishy et al., 2020).
Chemical Synthesis and Properties
- Novel Synthesis Routes : Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. The synthesis method could be relevant for developing derivatives of the compound (Sañudo et al., 2006).
- Heterocyclic Systems : Research by Trofimov et al. (2007) on the annelation of benzimidazoles could provide insights into the synthesis and properties of complex benzimidazole derivatives like the compound (Trofimov et al., 2007).
Pharmaceutical Applications
- Prokinetic Agents : Srinivasulu et al. (2005) investigated Cinitapride related benzimidazole derivatives as potential prokinetic agents, suggesting a research avenue for gastrointestinal applications of similar compounds (Srinivasulu et al., 2005).
Antibacterial and Antimicrobial Activities
- Antimicrobial Activity : A study by Sokmen et al. (2014) on the antibacterial, antiurease, and antioxidant activities of certain 1,2,4-triazole derivatives indicates the potential for similar research on the antimicrobial properties of the compound (Sokmen et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[5-(cyclohexanecarbonylamino)-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-26-18-10-9-16(24-21(27)15-6-3-2-4-7-15)14-17(18)25-20(26)11-12-23-22(28)19-8-5-13-29-19/h5,8-10,13-15H,2-4,6-7,11-12H2,1H3,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOSYPSVDNWKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CCNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)
![diethyl [1-methyl-1-(methylamino)ethyl]phosphonate](/img/structure/B5602365.png)


![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5602389.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide dihydrochloride](/img/structure/B5602406.png)
![4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602413.png)
![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)


![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)


